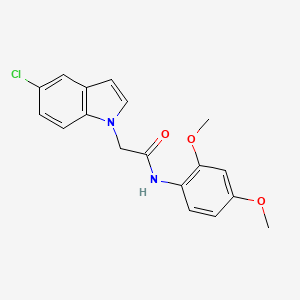

2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16341369

Molecular Formula: C18H17ClN2O3

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClN2O3 |

|---|---|

| Molecular Weight | 344.8 g/mol |

| IUPAC Name | 2-(5-chloroindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C18H17ClN2O3/c1-23-14-4-5-15(17(10-14)24-2)20-18(22)11-21-8-7-12-9-13(19)3-6-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |

| Standard InChI Key | AIARYZZVURYNDW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl)OC |

Introduction

2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the class of indole derivatives. It features an indole moiety substituted with a chloro group and an acetamide functional group linked to a dimethoxyphenyl group. This structural complexity suggests potential applications in pharmacology, particularly in the development of therapeutic agents .

Synthesis Methods

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of indole derivatives with acetamide precursors. Various methods can be employed, often focusing on optimizing yield and purity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | C18H17ClN2O3 | Chloro-substituted indole with acetamide linked to dimethoxyphenyl |

| 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide | C12H16ClNO3 | Contains two methoxy groups; used in similar biological studies |

| 2-(5-chloro-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Not specified | Exhibits antimicrobial and anticancer properties |

Research Findings and Future Directions

While detailed biological evaluations of 2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide are scarce, its classification as an indole derivative suggests potential for therapeutic applications. Future research should focus on synthesizing the compound efficiently and evaluating its biological activities to explore its full potential in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume